2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one is an organic compound that belongs to the class of ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution or coupling reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Formation of the Ketone: The final step involves the formation of the ketone group, which can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethane: Similar structure but without the ketone group.
Uniqueness
The uniqueness of 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyridin-2-ylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-6-2-1-5-13(15)11-17(21)20-10-8-14(12-20)16-7-3-4-9-19-16/h1-7,9,14H,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHWGUJZZRQHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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